molecular formula C10H2N4O2 B12935756 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile CAS No. 3533-07-1

3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile

Cat. No.: B12935756
CAS No.: 3533-07-1
M. Wt: 210.15 g/mol
InChI Key: WNFOACCKIUYYII-UHFFFAOYSA-N
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Description

3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile is an organic compound with the molecular formula C₁₀H₂N₄O₂ It is characterized by the presence of two hydroxyl groups and four cyano groups attached to a benzene ring

Preparation Methods

The synthesis of 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile typically involves the reaction of 3,6-dihydroxybenzene with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the cyano groups to amines, leading to the formation of polyamines.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives.

Comparison with Similar Compounds

3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile can be compared with other similar compounds such as:

    1,2,4,5-Tetracyanobenzene: This compound lacks the hydroxyl groups present in this compound, which affects its chemical reactivity and applications.

    2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde: This compound has a different arrangement of functional groups, leading to distinct chemical properties and uses.

Properties

CAS No.

3533-07-1

Molecular Formula

C10H2N4O2

Molecular Weight

210.15 g/mol

IUPAC Name

3,6-dihydroxybenzene-1,2,4,5-tetracarbonitrile

InChI

InChI=1S/C10H2N4O2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15/h15-16H

InChI Key

WNFOACCKIUYYII-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1O)C#N)C#N)O)C#N

Origin of Product

United States

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